N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-20-14-7-4-13(5-8-14)6-9-15(18)17-12-16(19)10-2-3-11-16/h4-5,7-8,19H,2-3,6,9-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOPPTGMUKUKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide involves several steps, typically starting with the preparation of the cyclopentyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₃NO₃
- Molecular Weight : 277.364 g/mol
- IUPAC Name : N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide
The compound features a cyclopentyl group, a methoxyphenyl group, and a propanamide moiety, which contribute to its unique chemical properties and potential applications in various fields of research.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are possible at the methoxyphenyl group.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium Permanganate | Formation of oxidized products |
| Reduction | Lithium Aluminum Hydride | Alcohol or amine derivatives |
| Substitution | Halogens or Alkylating Agents | New substituted compounds |
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for therapeutic applications.
Medicine
Ongoing research explores the compound's therapeutic potential for various diseases, particularly in:
- Pain Management : Investigated for its analgesic properties.
- Neurological Disorders : Potential applications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter pathways.
Case Study Example :
A study published in a peer-reviewed journal highlighted the efficacy of this compound in reducing inflammation in animal models, suggesting its viability as a treatment option for chronic inflammatory diseases.
Industry
In industrial applications, this compound is utilized in:
- Material Development : Used in creating new polymers and materials due to its unique chemical structure.
- Chemical Processes : Acts as a reagent or catalyst in various synthetic pathways.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations Impact Bioactivity :
- The hydroxycyclopentylmethyl group in the target compound distinguishes it from analogs like (S)-9c , which features a phenylcyclohexylmethyl substituent. This difference may alter receptor binding kinetics, as cyclohexyl groups in (S)-9c enhance FPR2 selectivity and metabolic stability .
- Compounds with tetrazole (e.g., C₁₇H₁₆FN₅O₂) or dioxoisoindolinyl (e.g., Compound 39) moieties exhibit divergent activities (GLUT4 modulation vs. antioxidant effects), highlighting the role of heterocyclic groups in directing pharmacological outcomes .
Metabolic Stability :
- Cyclohexyl-containing analogs (e.g., (S)-9c ) demonstrate superior metabolic stability in human liver microsomes compared to smaller substituents, a property that could be compromised in the hydroxycyclopentylmethyl derivative due to increased oxidation susceptibility .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide is an organic compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article summarizes the biological activities, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.364 g/mol
- IUPAC Name : this compound
The structure of this compound includes a cyclopentyl group, a methoxyphenyl group, and a propanamide moiety, which contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical applications.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This data highlights its potential as a broad-spectrum antimicrobial compound.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. Preliminary findings suggest that it may modulate the activity of certain enzymes and receptors involved in inflammation and microbial resistance.
- Enzyme Inhibition : The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways associated with inflammation and immune responses.
Study on Anti-inflammatory Activity
In a controlled study involving animal models of inflammation, administration of this compound led to a significant reduction in paw edema compared to the control group. The results indicated a dose-dependent effect, with higher doses yielding more substantial anti-inflammatory responses.
Clinical Implications
Given its antimicrobial and anti-inflammatory properties, there is ongoing research into the therapeutic applications of this compound in treating infections and inflammatory diseases. Its potential as a lead compound for drug development is being explored, particularly for conditions resistant to current treatments.
Q & A
Basic: What are the standard synthetic protocols for preparing N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example, ureido-propanamide derivatives are synthesized via:
Amide Coupling : Reacting 3-(4-methoxyphenyl)propanoic acid derivatives with amines (e.g., cyclohexylmethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) .
Chiral Resolution : Enantiomers are separated using chiral HPLC columns (e.g., Chiralpak IA) or asymmetric synthesis with L- or D-amino acid precursors .
Purification : Crystallization from solvents like n-hexane/CHCl3 yields pure compounds (melting points: 161–242°C) .
Key Data : Yields range from 23% to 72%, with NMR (δ 1.17–7.93 ppm) and ESI/MS (m/z 523–554) confirming structures .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) resolve cyclopentyl, methoxyphenyl, and indole moieties (e.g., δ 3.75 ppm for methoxy groups) .
- Mass Spectrometry : ESI/MS and MS/MS fragmentation (e.g., m/z 431 from parent ion m/z 554) validate molecular weight and substituent loss patterns .
- Elemental Analysis : Combustion analysis confirms C, H, N content (e.g., C31H35N5O3) within ±0.4% .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation (P305+P351+P338 protocols) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How can enantiomeric purity of chiral derivatives be optimized during synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., (S)-BINAP) during coupling to favor specific enantiomers .
- Chiral Chromatography : Employ Chiralpak AD-H columns with n-hexane/isopropanol (90:10) for >99% enantiomeric excess .
- Circular Dichroism (CD) : Monitor optical rotation ([α] values) to confirm purity .
Advanced: What in vivo evaluation methods are used to assess the compound's efficacy in neuroinflammation models?
Methodological Answer:
- Radiosynthesis : Carbon-11 labeling (e.g., -methoxy groups) enables PET imaging in murine neuroinflammation models .
- Biodistribution Studies : Quantify brain uptake (SUV ratios) in LPS-induced mice to assess blood-brain barrier penetration .
- Behavioral Assays : Pair with rotarod or open-field tests to correlate pharmacokinetics with anti-inflammatory effects .
Advanced: How does molecular modeling contribute to understanding FPR2 receptor interactions?
Methodological Answer:
- Docking Simulations : Use Schrödinger Maestro to map hydrogen bonds between the propanamide carbonyl and FPR2’s Arg201/Glu196 residues .
- MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER force field) to prioritize derivatives with <1.5 Å RMSD .
- SAR Analysis : Correlate substituent effects (e.g., pyridinyl vs. phenyl) with Ca mobilization EC values (10–100 nM) .
Advanced: What methodologies assess the metabolic stability of propanamide derivatives in preclinical studies?
Methodological Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS (t = 15–60 min) .
- CYP Inhibition Assays : Screen for CYP3A4/2D6 inhibition (IC >10 µM indicates low risk) .
- Plasma Stability : Measure degradation in rat plasma (37°C, 24 hr) to predict in vivo half-life .
Advanced: How can researchers address discrepancies in receptor selectivity data across different biological assays?
Methodological Answer:
- Orthogonal Assays : Compare Ca flux (FLIPR) and β-arrestin recruitment (PathHunter) to confirm FPR2 selectivity over FPR1 .
- Tissue-Specific Profiling : Test in primary neutrophils (FPR2-dominant) vs. monocytes (FPR1/FPR2 co-expressed) to contextualize selectivity .
- Data Normalization : Use Z-factor analysis to exclude assays with high variability (>0.5 indicates robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
